molecular formula C14H20FNO6S B2446861 5-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 2320885-46-7

5-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No.: B2446861
CAS No.: 2320885-46-7
M. Wt: 349.37
InChI Key: WYBOFRYBLQBQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry and chemical biology research. This molecule integrates a fluorinated aryl sulfonamide group, a motif widely recognized for its versatility in probing and modulating biological systems . Fluorinated sulfonamides are known to exhibit enhanced metabolic stability, membrane permeability, and binding affinity due to the high electronegativity and lipophilicity of the fluorine atom . These properties make such compounds valuable tools for investigating enzyme function and cellular signaling pathways . The unique structure of this compound, which features a tetrahydrofuran ring linked via a hydroxyethoxy spacer, suggests potential as a scaffold for designing enzyme inhibitors or for use in receptor-binding studies. Researchers can leverage this chemical probe to explore its applications in developing therapies for various pathological conditions, given the established role of sulfonamide-based compounds in areas such as antimicrobial , anti-inflammatory , and anticancer research . This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-fluoro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO6S/c1-20-12-3-2-11(15)8-13(12)23(18,19)16-9-14(22-7-5-17)4-6-21-10-14/h2-3,8,16-17H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBOFRYBLQBQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2(CCOC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Basic

  • Spectroscopic techniques : 1^1H/13^13C NMR confirms functional groups and connectivity. Mass spectrometry (HRMS) validates molecular weight.
  • Chromatography : HPLC ensures >95% purity.
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as seen in analogous benzofuran sulfonamides .
  • Elemental analysis : Validates stoichiometric composition.

What methodologies are employed to study the crystal structure and intermolecular interactions?

Q. Advanced

  • Single-crystal X-ray diffraction : Determines bond lengths, angles, and torsion angles. For example, π-π stacking interactions between aromatic rings (centroid-centroid distances: 3.6–3.8 Å) and C–H⋯O hydrogen bonds stabilize the crystal lattice .
  • Refinement tools : SHELXL-97 with riding models for H-atoms and AFIX commands for methyl groups ensures structural accuracy .
  • Thermal analysis : Differential scanning calorimetry (DSC) assesses melting points and polymorphism.

How can researchers resolve contradictions in bioactivity data across similar sulfonamide derivatives?

Q. Advanced

  • Comparative structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., fluoro vs. methoxy groups) and evaluate enzyme inhibition (e.g., dihydropteroate synthase) using kinetic assays (KiK_i, IC50_{50}) .
  • Molecular docking : Aligns with crystallographic data to predict binding modes. For instance, trifluoromethyl groups enhance hydrophobic interactions in active sites .
  • Standardized assays : Replicate studies under controlled conditions (pH, temperature) to minimize variability.

What experimental approaches are used to investigate the compound’s mechanism of action in enzyme inhibition?

Q. Advanced

  • Enzyme kinetics : Michaelis-Menten analysis (KmK_m, VmaxV_{max}) identifies competitive/non-competitive inhibition.
  • X-ray crystallography of enzyme-ligand complexes : Resolves binding interactions, as seen in studies of sulfonamides targeting bacterial enzymes .
  • Site-directed mutagenesis : Validates critical residues in the enzyme active site.

Which analytical techniques are critical for assessing the compound’s stability under various conditions?

Q. Basic

  • Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acid/base). Monitor degradation via HPLC.
  • LC-MS : Identifies degradation products (e.g., sulfonic acid derivatives from hydrolysis) .
  • Karl Fischer titration : Quantifies water content to assess hygroscopicity.

How is computational chemistry applied to predict the compound’s pharmacokinetic properties?

Q. Advanced

  • QSAR models : Predict logP, solubility, and permeability (e.g., Caco-2 cell models).
  • Molecular dynamics simulations : Analyze binding free energy (ΔG\Delta G) and residence time in target proteins.
  • ADMET profiling : Tools like SwissADME predict metabolic stability (e.g., cytochrome P450 interactions) .

What strategies optimize the selectivity of this compound for specific biological targets?

Q. Advanced

  • Fragment-based drug design : Introduce substituents (e.g., trifluoromethoxy) to enhance target affinity while minimizing off-target interactions.
  • Proteomic profiling : Use affinity chromatography to identify off-target binding proteins.
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution for rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.